![molecular formula C11H6BrClN2 B2857012 7-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine CAS No. 1523458-27-6](/img/structure/B2857012.png)
7-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine
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Overview
Description
“7-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine” is a chemical compound with the molecular formula C11H6BrClN2. It has an average mass of 281.536 Da and a monoisotopic mass of 279.940277 Da .
Synthesis Analysis
The synthesis of pyridazine heterocycles, such as “7-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine”, has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step . This strategy allows the variation of substituents at position 6 of the heterocyclic ring .Molecular Structure Analysis
The molecular structure of “7-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine” is characterized by the presence of a pyridazine ring fused with an indene ring . The pyridazine ring contains two nitrogen atoms at positions 1 and 2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “7-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine” include a Diaza–Wittig reaction as a key step . This reaction scheme represents an attractive methodology for the synthesis of novel fused pyridazine derivatives .Scientific Research Applications
Heterocyclic Compound Synthesis and Characterization
Pyridazine derivatives have been synthesized and characterized, revealing their considerable biological properties, such as anti-tumor and anti-inflammatory activities. These compounds are synthesized through methods involving NMR, IR, and mass spectral studies, with structures confirmed by X-ray diffraction. Density functional theory (DFT) calculations complement these findings, offering insights into the compounds' molecular properties, including HOMO-LUMO energy levels and quantum chemical parameters. Such studies underscore the significance of pyridazine derivatives in developing novel pharmaceuticals with potential therapeutic applications (Sallam et al., 2021).
Agrochemical Applications
The research extends to agrochemical uses, where pyridazine derivatives exhibit functions as molluscicidal, anti-feedant, insecticidal, herbicidal, and plant growth regulators. Specific studies have synthesized novel pyridazine compounds, demonstrating herbicidal activities and potential for crop protection. This research highlights the adaptability of pyridazine derivatives in addressing diverse agricultural challenges, providing a foundation for developing new agrochemical agents with enhanced efficacy and specificity (Xu et al., 2008).
Molecular Interaction and Stability Analysis
Further investigations into pyridazine derivatives include studies on their molecular interactions and stability, employing techniques like Hirshfeld surface analysis and energy framework construction. These studies offer detailed insights into the intermolecular hydrogen bonds and dominant interaction energies influencing molecular packing strength. Such analyses are crucial for understanding the physicochemical properties of heterocyclic compounds, facilitating their application in designing drugs with optimal bioavailability and stability (Sallam et al., 2021).
Future Directions
The future directions for the research and development of “7-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine” and similar compounds could involve further exploration of their pharmacological activities . Additionally, the development of novel synthesis methods could also be a potential area of future research .
properties
IUPAC Name |
7-bromo-3-chloro-5H-indeno[1,2-c]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClN2/c12-8-1-2-9-6(4-8)3-7-5-10(13)14-15-11(7)9/h1-2,4-5H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YREIOOVKFSVXHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=NN=C2C3=C1C=C(C=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine |
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